
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un anillo de benzodioxina fusionado a un anillo de triazina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina generalmente implica los siguientes pasos:
Formación del Anillo de Benzodioxina: Esto se puede lograr mediante la ciclación de derivados de catecol con dihaluros apropiados en condiciones básicas.
Aminación: El intermedio de benzodioxina luego se hace reaccionar con una amina para introducir el grupo amino.
Formación del Anillo de Triazina: El paso final implica la ciclación de la aminobenzodioxina con cloruro de cianúrico en condiciones controladas para formar el anillo de triazina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de derivados de triazina reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de triazina, donde los nucleófilos como aminas o tioles reemplazan los átomos de cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Aminas o tioles en presencia de una base como trietilamina.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de triazina reducidos.
Sustitución: Derivados de triazina sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
Química
En química, 5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor de enzimas. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En química medicinal, 5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina se investiga por su potencial como agente anticancerígeno. Su capacidad para inhibir ciertas enzimas involucradas en la proliferación de células cancerosas lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina implica su interacción con objetivos moleculares como las enzimas. El compuesto se une al sitio activo de la enzima, inhibiendo su actividad. Esta inhibición puede ocurrir a través de mecanismos competitivos o no competitivos, dependiendo de la enzima específica y la naturaleza de la interacción.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(2,3-Dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazin-5-amina
- 3-(2,3-Dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazin-5-tiol
- 3-(2,3-Dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazin-5-metanol
Singularidad
5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina es único debido a su combinación específica de un anillo de benzodioxina y un anillo de triazina. Esta estructura imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Su capacidad para sufrir diversas reacciones químicas y su potencial como inhibidor de enzimas lo diferencian de compuestos similares.
Esta descripción general detallada proporciona una comprensión completa de 5-Oxo-3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)-1,2,4-triazina, destacando su síntesis, reacciones, aplicaciones y características únicas
Propiedades
Fórmula molecular |
C11H10N4O3 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10N4O3/c16-10-6-12-15-11(14-10)13-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H2,13,14,15,16) |
Clave InChI |
AABCJUNDZROMSQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC3=NN=CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




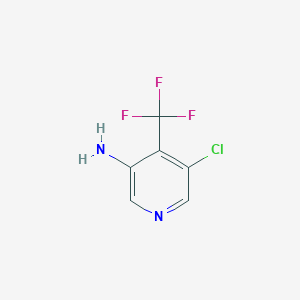
![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
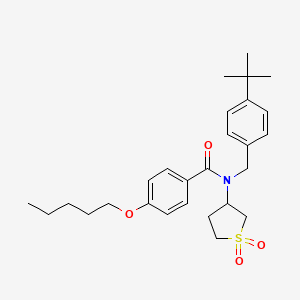
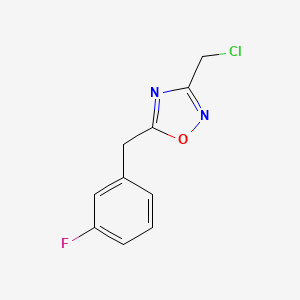
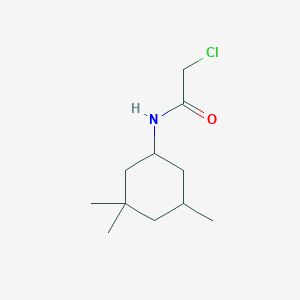
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
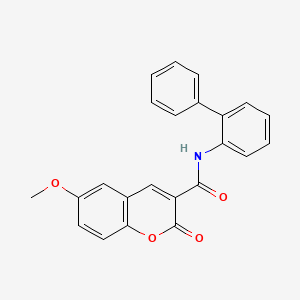
![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

